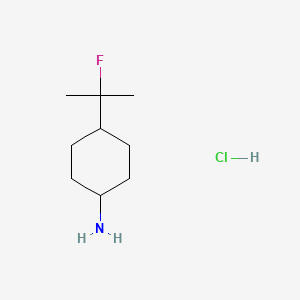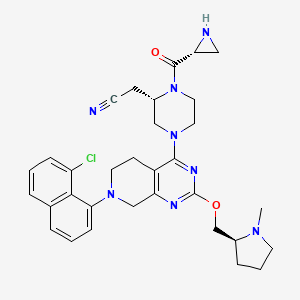
KRAS G12D inhibitor 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12D inhibitor 6 is a small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancers. This mutation results in the substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote cell proliferation and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 6 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach is the use of structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route typically involves:
Formation of Core Structure: The core structure of the inhibitor is synthesized using a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of functional groups that enhance binding affinity and specificity to the KRAS G12D mutant.
Final Coupling Reactions: Coupling of the core structure with specific side chains to achieve the desired inhibitor properties.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize efficiency. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process .
化学反应分析
Types of Reactions
KRAS G12D inhibitor 6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to enhance the inhibitor’s stability and binding affinity.
Reduction: Removal of oxygen atoms to modify the inhibitor’s electronic properties.
Substitution: Replacement of specific atoms or groups to improve the inhibitor’s selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions are intermediates and final inhibitors with enhanced binding affinity, specificity, and stability .
科学研究应用
KRAS G12D inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell proliferation and survival.
Medicine: Potential therapeutic agent for treating cancers harboring the KRAS G12D mutation.
Industry: Utilized in drug discovery and development programs to identify and optimize new KRAS inhibitors.
作用机制
KRAS G12D inhibitor 6 exerts its effects by specifically binding to the KRAS G12D mutant protein, thereby preventing its interaction with downstream effector proteins. This inhibition disrupts the KRAS-mediated signaling pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to reduced cell proliferation and increased apoptosis . The inhibitor’s binding induces conformational changes in the KRAS protein, stabilizing its inactive form and preventing GTP hydrolysis .
相似化合物的比较
KRAS G12D inhibitor 6 is unique compared to other KRAS inhibitors due to its high specificity and potency against the G12D mutation. Similar compounds include:
This compound stands out due to its optimized binding affinity, stability, and efficacy in preclinical models .
属性
分子式 |
C32H37ClN8O2 |
|---|---|
分子量 |
601.1 g/mol |
IUPAC 名称 |
2-[(2S)-1-[(2R)-aziridine-2-carbonyl]-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H37ClN8O2/c1-38-13-4-7-23(38)20-43-32-36-27-19-39(28-9-3-6-21-5-2-8-25(33)29(21)28)14-11-24(27)30(37-32)40-15-16-41(22(18-40)10-12-34)31(42)26-17-35-26/h2-3,5-6,8-9,22-23,26,35H,4,7,10-11,13-20H2,1H3/t22-,23-,26+/m0/s1 |
InChI 键 |
CSLYXEVBZNMNDE-JCYRPKCISA-N |
手性 SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)[C@H]7CN7 |
规范 SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C7CN7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


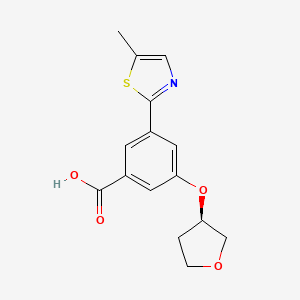
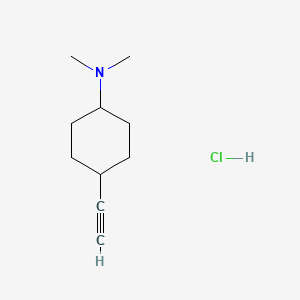


![2-[6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B13908986.png)
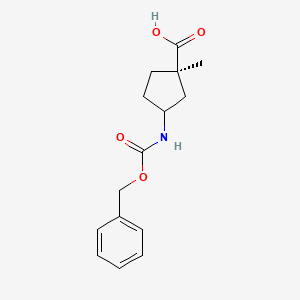


![Potassium;3,5-dimethyl-4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1,2-oxazole](/img/structure/B13909008.png)

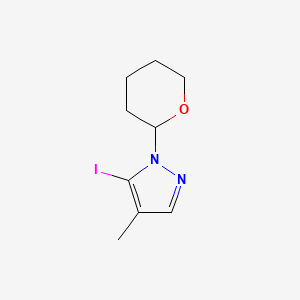
![Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B13909033.png)
![3-acetamido-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-5-[6-[4-[2-fluoro-5-[(4-oxo-4aH-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridin-3-yl]-2-methylbenzamide](/img/structure/B13909040.png)
